molecular formula C9H14O2 B14312651 1-Cyclopropylethyl 2-methylprop-2-enoate CAS No. 113686-66-1

1-Cyclopropylethyl 2-methylprop-2-enoate

Cat. No.: B14312651
CAS No.: 113686-66-1
M. Wt: 154.21 g/mol
InChI Key: KBMUUVHLNRRNFY-UHFFFAOYSA-N
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Description

1-Cyclopropylethyl 2-methylprop-2-enoate is an organic compound belonging to the family of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields due to their unique chemical properties. This compound, in particular, features a cyclopropyl group attached to an ethyl chain, which is further connected to a 2-methylprop-2-enoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropylethyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 1-cyclopropylethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced separation techniques such as distillation and crystallization ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropylethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 2-methylprop-2-enoic acid

    Reduction: 1-cyclopropylethanol

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

1-Cyclopropylethyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its excellent adhesion properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropylethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methylprop-2-enoate
  • Ethyl 2-methylprop-2-enoate
  • Butyl 2-methylprop-2-enoate

Comparison

1-Cyclopropylethyl 2-methylprop-2-enoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects compared to other similar compounds. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various applications.

Properties

CAS No.

113686-66-1

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-cyclopropylethyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H14O2/c1-6(2)9(10)11-7(3)8-4-5-8/h7-8H,1,4-5H2,2-3H3

InChI Key

KBMUUVHLNRRNFY-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)OC(=O)C(=C)C

Origin of Product

United States

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